3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and a hydroxy group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]BENZONITRILE
- 3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]BENZAMIDE
Uniqueness
3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its thiazolidinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7N3O4S2 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7N3O4S2/c14-8-2-1-7(13(16)17)3-6(8)4-11-12-9(15)5-19-10(12)18/h1-4,14H,5H2/b11-4+ |
InChI Key |
URCAWISQNZFZRS-NYYWCZLTSA-N |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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